N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide typically involves the reaction of 6-methyl-1,3-benzothiazole with 2-(1-naphthyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Naphthylacetamide derivatives: Compounds like N-(1-naphthyl)acetamide and N-(2-naphthyl)acetamide.
Uniqueness
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole and naphthylacetamide derivatives.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-13-9-10-17-18(11-13)24-20(21-17)22-19(23)12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSUYTNFGVIMCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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